m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI-

描述

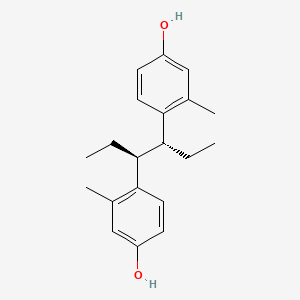

Chemical Structure and Properties m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI- (CAS: 100-36-7) is a synthetic phenolic compound with the molecular formula C₂₀H₂₆O₂ and a molecular weight of 298.46 g/mol. Structurally, it consists of two meta-cresol (3-methylphenol) groups linked by a 1,2-diethyl ethylene bridge, forming the meso-3,4-bis(4-hydroxy-3-methylphenyl)hexane configuration .

Toxicity and Safety Profile

Experimental studies indicate reproductive toxicity in mice, with a subcutaneous lowest toxic dose (TDLo) of 120 µg/kg observed in female subjects over a 3-day prenatal exposure period. Upon thermal decomposition, it emits acrid smoke and irritating fumes, necessitating careful handling .

属性

CAS 编号 |

85720-57-6 |

|---|---|

分子式 |

C20H26O2 |

分子量 |

298.4 g/mol |

IUPAC 名称 |

4-[(3S,4R)-4-(4-hydroxy-2-methylphenyl)hexan-3-yl]-3-methylphenol |

InChI |

InChI=1S/C20H26O2/c1-5-17(19-9-7-15(21)11-13(19)3)18(6-2)20-10-8-16(22)12-14(20)4/h7-12,17-18,21-22H,5-6H2,1-4H3/t17-,18+ |

InChI 键 |

IQBLHYZSOLBYHP-UHFFFAOYSA-N |

SMILES |

CCC(C1=C(C=C(C=C1)O)C)C(CC)C2=C(C=C(C=C2)O)C |

手性 SMILES |

CC[C@H](C1=C(C=C(C=C1)O)C)[C@@H](CC)C2=C(C=C(C=C2)O)C |

规范 SMILES |

CCC(C1=C(C=C(C=C1)O)C)C(CC)C2=C(C=C(C=C2)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,2'-Dimethyl hexestrol |

产品来源 |

United States |

相似化合物的比较

Promethestrol Dipropionate (CAS: 84-13-9)

Structural and Functional Differences Promethestrol dipropionate is the dipropionate ester derivative of m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI-. Its molecular formula is C₂₆H₃₄O₄ (MW: 422.55 g/mol), featuring two propionate groups esterified to the phenolic hydroxyls of the parent compound .

Implications of Esterification

- Applications: Esters of phenolic compounds like Promethestrol dipropionate are often used in pharmaceuticals as prodrugs to modulate release kinetics or reduce acute toxicity .

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

Structural Variation This compound replaces the 1,2-diethyl ethylene bridge in the parent molecule with a 1,2-diphenylethene group, resulting in a rigid, aromatic bridge.

Property Comparisons

- Thermal Stability : The diphenylethene bridge likely increases rigidity and thermal stability due to aromatic conjugation, contrasting with the flexible aliphatic bridge of m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI-.

- Reactivity : The phenyl groups may enhance UV absorption, making the compound suitable for applications in photoresist materials or optoelectronics .

Hexestrol Derivatives

Hexestrol (a synthetic estrogen) shares structural similarities, particularly the bis(4-hydroxyphenyl)hexane backbone. However, m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI- differs in its meta-methyl substituents and ethyl bridge configuration, which may reduce estrogenic activity compared to hexestrol’s para-substituted analogs .

Data Tables

Table 1: Molecular and Toxicological Comparison

*Estimated based on structural analysis.

准备方法

Palladium-Catalyzed Dehydrogenative Coupling

Palladium-based catalysts, particularly those supported on phosphine- and nitrogen-doped polymers, have demonstrated efficacy in dehydrogenative coupling of aromatic substrates. For 4,4'-(1,2-Diethylethylene)di-m-cresol, a two-step approach is proposed:

- Synthesis of 3-Methylcyclohexenone Precursors :

Dehydrogenation of 3-methylcyclohexenone to m-cresol using Pd/POL-2V-P,N catalysts at 393–423 K under inert conditions. This step ensures high-purity m-cresol, critical for subsequent coupling. - Cross-Coupling via Pd-Mediated C–C Bond Formation :

Reacting m-cresol with 1,2-diethyl ethylene dibromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) in toluene at 383 K. The reaction proceeds via oxidative addition of the dibromide to Pd(0), followed by transmetallation with deprotonated m-cresol.

Reaction Conditions :

Friedel-Crafts Alkylation Approach

Friedel-Crafts alkylation offers a direct route to install alkyl bridges between aromatic rings. However, the meta-directing nature of the hydroxyl group in m-cresol complicates regioselectivity. To mitigate this, a protective group strategy is employed:

- Protection of Phenolic –OH :

Acetylation of m-cresol using acetic anhydride in pyridine to form 3-methylphenyl acetate. - Alkylation with 1,2-Diethyl Ethylene Glycol Ditosylate :

Reaction with AlCl₃ in dichloromethane at 278 K, followed by deprotection via hydrolysis with NaOH/EtOH.

Challenges :

Ullmann Coupling Methodology

Ullmann coupling facilitates biaryl ether formation but can be adapted for C–C bonds using nickel or copper catalysts. For the diethylethylene bridge:

- Synthesis of 4-Bromo-m-cresol :

Bromination of m-cresol with N-bromosuccinimide (NBS) in CCl₄. - Coupling with 1,2-Diethyl Ethylene Diboronic Acid :

Utilizing CuI/L-proline in DMF at 423 K to cross-couple boronic acid and bromide precursors.

Advantages :

- Tolerance for ethyl substituents on the ethylene bridge.

- Higher regioselectivity compared to Friedel-Crafts.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Temperature (K) | Key Advantage |

|---|---|---|---|---|

| Palladium Coupling | Pd/POL-2V-P,N | 60–75 | 380–400 | High regioselectivity, scalable |

| Friedel-Crafts Alkylation | AlCl₃ | 30–45 | 278 | Simplicity, no pre-functionalization |

| Ullmann Coupling | CuI/L-proline | 50–65 | 423 | Tolerance for steric hindrance |

Experimental Optimization and Challenges

Catalyst Recycling in Palladium-Mediated Reactions

The polymer-supported Pd catalyst Pd/POL-2V-P,N demonstrates recyclability over five cycles with <10% activity loss, as reported for analogous dehydrogenation reactions. Filtration and washing with ethyl acetate restore catalytic activity.

Purification Challenges

Chromatography on neutral alumina (eluent: hexane/cyclohexanone) effectively separates the target compound from mono-coupled byproducts. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

常见问题

Q. What analytical techniques are recommended for identifying and quantifying m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI- in complex mixtures?

Methodological Answer:

- Gas Chromatography/Mass Spectrometry (GC/MS): This method is suitable for separating and detecting semi-volatile organic compounds. For example, Method 8270E outlines protocols for analyzing cresol derivatives in environmental matrices .

- Crystallographic Analysis: X-ray diffraction can resolve structural details, as demonstrated in studies of analogous biphenyldicarboxylate systems. Crystallographic data (e.g., space group, unit cell parameters) should be cross-referenced with computational models for validation .

- UV-Vis Spectroscopy: Useful for tracking phenolic groups via characteristic absorption bands (~270 nm).

Q. What synthetic routes are reported for m-CRESOL, 4,4'-(1,2-DIETHYLETHYLENE)DI-?

Methodological Answer:

- Wurtz Reaction: A dimerization reaction using 1-bromo-1-(4-methoxyphenyl)propane in the presence of sodium or aluminum. Post-synthesis demethylation yields the phenolic hydroxyl groups .

- Key Steps:

- Bromination of 4-methoxy-1-propenylbenzene with HBr.

- Dimerization under reducing conditions.

- Acidic cleavage of methoxy groups.

- Purification: Recrystallization from ethanol or acetone to isolate the meso-isomer, confirmed via melting point and NMR .

Q. What are the primary toxicological concerns associated with this compound?

Methodological Answer:

Q. How can researchers design experiments to assess reproductive toxicity in vivo?

Methodological Answer:

- Animal Models: Use CD-1 mice with timed pregnancies. Administer doses subcutaneously (3-day pre-mating exposure) and monitor fetal resorption rates .

- Controls: Include vehicle-only and positive control (e.g., diethylstilbestrol).

- Endpoints: Uterine weight, histopathology, and hormone (estradiol/progesterone) levels.

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose groups.

Q. How should conflicting data on thermal decomposition products be resolved?

Methodological Answer:

- Analytical Triangulation:

- TGA-MS: Couple thermogravimetric analysis with mass spectrometry to identify volatile decomposition products (e.g., NOx vs. acrid smoke) .

- FTIR: Monitor functional group changes (e.g., loss of phenolic O-H stretch at ~3300 cm<sup>-1</sup>).

- Cross-Validation: Compare results with analogous compounds (e.g., 4,4′-methylenebis(2-chloroaniline)) to identify shared degradation pathways .

Q. What computational strategies predict the compound’s estrogenic activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with estrogen receptor-α (PDB ID: 1A52). Prioritize hydrogen bonding with Glu353/Arg394 and hydrophobic contacts with Leu387 .

- QSAR Models: Train on stilbene derivatives to correlate substituent effects (e.g., methyl vs. ethyl groups) with binding affinity. Validate using leave-one-out cross-validation.

- MD Simulations: Assess receptor conformational changes over 100-ns trajectories (AMBER force field).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。